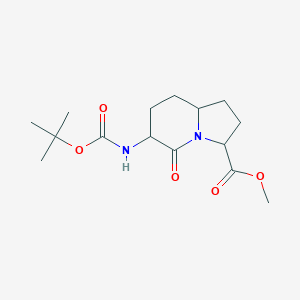

Methyl (3S,6S,8aS)-6-(Boc-amino)-5-oxooctahydroindolizine-3-carboxylate

Description

Methyl (3S,6S,8aS)-6-(Boc-amino)-5-oxooctahydroindolizine-3-carboxylate is a bicyclic secondary amine derivative featuring a fused indolizine scaffold with a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester moiety. Its stereochemistry (3S,6S,8aS) confers rigidity to the structure, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or protease inhibitors . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the ester group allows for further functionalization via hydrolysis or transesterification. This compound is commercially available in varying quantities (100 mg–1 g) but is often listed as "to inquire" due to specialized demand .

Properties

IUPAC Name |

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(20)16-10-7-5-9-6-8-11(13(19)21-4)17(9)12(10)18/h9-11H,5-8H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDIIUAKDGDILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2CCC(N2C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Precursors and Key Intermediates

The synthesis begins with the preparation of suitable amino acid derivatives or cyclic imides, which serve as the foundation for constructing the indolizidine core. Notably, the use of N-protected amino derivatives such as tert-butoxycarbonyl (Boc) protected amines is critical for controlling stereochemistry and protecting reactive amino groups during subsequent steps.

Synthesis of N-Boc-protected amino intermediates:

These are typically prepared via Boc-protection of amino acids or amines, achieved by reacting the amino compound with Boc anhydride in the presence of a base like DIPEA or triethylamine (TEA).

Example: Boc anhydride with amino alcohols or amino acids to generate Boc-protected amino intermediates.Formation of cyclic imides:

Cyclic imides such as succinimide or glutarimide derivatives are synthesized through condensation reactions involving diacids and ammonia or amines, often under dehydrating conditions, serving as precursors for indolizidine frameworks.

Construction of the Indolizidine Core

The core indolizidine ring system is typically assembled via intramolecular cyclization strategies, such as:

Ring-Closing Metathesis (RCM):

As demonstrated in recent research, RCM catalyzed by Grubbs catalysts can effectively cyclize suitable diene precursors to form the bicyclic indolizidinone structures with high stereocontrol.Aza-Michael or Mannich-type reactions:

These reactions facilitate the formation of nitrogen-containing rings by nucleophilic attack on electrophilic centers, often guided by stereoselective catalysts or chiral auxiliaries.Enantioselective allylation and reduction steps:

The stereochemistry at C-3, C-6, and C-8a is introduced through enantioselective allylation of imines or iminium ions, followed by reduction under stereocontrolled conditions.

Research Example:

A study demonstrated the use of allyltrimethylsilane addition to N-acylaminals under BF3·Et2O catalysis to generate stereoselective intermediates, which upon cyclization yielded the indolizidine framework with defined stereochemistry.

Final Functionalization and Esterification

Carboxylate ester formation:

The methyl ester at C-3 is introduced via esterification of the corresponding acid or alcohol precursor. Typical methods include:Fischer esterification:

Reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).DCC-mediated coupling:

Using dicyclohexylcarbodiimide (DCC) and catalytic DMAP for ester formation from acid and methanol.

Introduction of the Boc-amino group at C-6:

The amino group protected with Boc is coupled to the indolizidine core via nucleophilic substitution or amidation, ensuring stereochemical fidelity.

Key Experimental Data and Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Boc-protection | Boc anhydride, DIPEA | 0°C to room temperature | 77% | Protects amino group |

| Cyclization (RCM) | Grubbs catalyst, CH2Cl2 | Reflux | 92% | Forms indolizidine ring |

| Oxidation | DMP or PCC | Cold, anhydrous | Moderate | Introduces keto group |

| Esterification | Methanol, H2SO4 | Reflux | High | Forms methyl ester |

Research Discoveries and Advanced Strategies

Recent advances have optimized stereoselectivity and yields:

Enantioselective catalysis:

Use of chiral catalysts or auxiliaries to control the stereochemistry at multiple centers, as demonstrated in enantioselective allylation reactions.Biomimetic approaches:

Mimicking natural biosynthetic pathways, such as oxidative cyclization of amino alcohols, to generate the core structure efficiently.Use of protecting groups:

Boc protection remains central, with alternative groups like Cbz or Fmoc explored for different reactivity profiles.Innovative cyclization methods: Forming the indolizidine ring via novel cyclization techniques, including acid-mediated cyclizations and cycloadditions, expanding the scope of accessible derivatives.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate is widely used in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery systems.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of (3S,6S,8aS)-Methyl 6-((tert-butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to various physiological effects .

Comparison with Similar Compounds

(3S,6S,8aS)-Methyl 6-Amino-5-oxooctahydroindolizine-3-carboxylate

(3S,6S,8aS)-6-((tert-Butoxycarbonyl)amino)-5-oxooctahydroindolizine-3-carboxylic Acid

- Key Difference : Replaces the methyl ester with a carboxylic acid group.

- Implications : Enhanced polarity improves aqueous solubility but limits membrane permeability. This derivative is discontinued commercially, suggesting challenges in synthesis or stability .

Functional Analogues

Methyl 2-(Azepane-2-carboxamido)acetate

Ethyl 2-(2-Oxoazepan-1-yl)acetate

- CAS : 13005-52-2

- Key Difference: Features a seven-membered lactam (azepanone) and an ethyl ester.

- Structural similarity score: 0.85 .

Heterocyclic Analogues

2-(3,4-Dichloro-phenylamino)-5-methyl-thiazole-4-carboxylic Acid

- CAS: Not explicitly listed (Ref: 10-F521541).

- Key Difference : Replaces the indolizine system with a thiazole ring.

- Implications : The thiazole’s aromaticity and electron-withdrawing chlorine substituents may enhance π-π stacking interactions in enzyme binding but reduce solubility .

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Stereochemical Influence : The (3S,6S,8aS) configuration in the parent compound imposes spatial constraints that favor selective interactions with chiral biological targets, such as proteases .

- Boc vs.

- Ester vs. Carboxylic Acid : The methyl ester in the parent compound offers a balance between lipophilicity and reactivity, whereas the carboxylic acid derivative’s polarity may limit its utility in CNS-targeted drug design .

Biological Activity

Methyl (3S,6S,8aS)-6-(Boc-amino)-5-oxooctahydroindolizine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is CHNO, and it features a unique structure that contributes to its biological properties. The presence of a Boc (tert-butyloxycarbonyl) group plays a crucial role in its reactivity and interaction with biological targets.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular communication.

- DNA Interaction : Preliminary studies suggest that this compound can bind to DNA, potentially affecting gene expression and replication processes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have explored the biological effects of this compound:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The results suggested a potential role as a therapeutic agent in oncology.

- Antimicrobial Effects : Research conducted by the International Journal of Antimicrobial Agents indicated that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics.

- Anti-inflammatory Properties : A recent study highlighted its ability to reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl (3S,6S,8aS)-6-(Boc-amino)-5-oxooctahydroindolizine-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step protocols, including Boc-protection of the amine group, ring-closing reactions, and stereochemical control. For example, NaH and Tf₂O are used to activate intermediates, followed by reduction with DIBAL to achieve the desired stereochemistry. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms structural integrity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Gas Chromatography (GC) determines enantiomeric ratios. For example, a 91:9 enantiomeric ratio was achieved using GC in a related indolizine synthesis .

Q. How can researchers ensure Boc-group stability during synthesis?

- Methodological Answer : Monitor Boc deprotection risks under acidic or high-temperature conditions. Stability assays (e.g., UV-Vis or LC-MS) in pH 3–5 buffers can quantify hydrolysis rates, as demonstrated in Boc-protected analog studies .

Advanced Research Questions

Q. How can stereochemical challenges in octahydroindolizine synthesis be addressed?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis to control stereocenters. For instance, DIBAL reduction at -78°C in ensured high enantiomeric excess (er 91:9). Computational modeling (DFT) can predict transition states to optimize stereochemical outcomes .

Q. What experimental designs resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer : Conduct comparative studies using analogs with systematic substituent variations (e.g., hydroxyl position, ester groups). Bioactivity assays (e.g., enzyme inhibition) paired with pharmacokinetic profiling (logP, solubility) can isolate structure-activity relationships. ’s comparison table provides a template for analog selection .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via HPLC or LC-MS over 24–72 hours. For accelerated stability testing, use elevated temperatures (e.g., 50°C) and extrapolate degradation kinetics using Arrhenius equations .

Q. What strategies mitigate discrepancies in spectroscopic data across synthetic batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.